molecular formula C9H11BrO2 B14793252 1-(Bromomethyl)-2-(methoxymethoxy)benzene

1-(Bromomethyl)-2-(methoxymethoxy)benzene

Cat. No.: B14793252
M. Wt: 231.09 g/mol
InChI Key: UBDFQMYLNYONBE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(methoxymethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(methoxymethoxy)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl ethers or amines.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(methoxymethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The methoxymethoxy group can act as a protecting group, stabilizing the molecule during reactions and preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromomethyl and methoxymethoxy groups allows for versatile chemical transformations, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(bromomethyl)-2-(methoxymethoxy)benzene

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3

InChI Key

UBDFQMYLNYONBE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1CBr

Origin of Product

United States

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